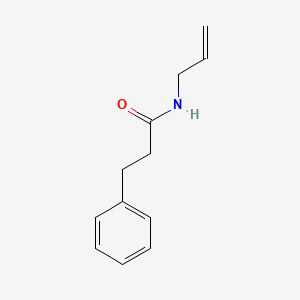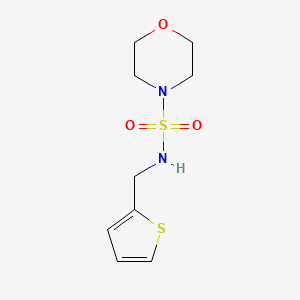
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a triazole derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to have potent inhibitory activity against various enzymes, including tyrosine kinases, proteases, and phosphodiesterases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. This compound has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. This compound is also stable under various reaction conditions and has a long shelf life. However, this compound has some limitations for lab experiments. This compound is relatively expensive and may not be readily available in large quantities. This compound also has limited solubility in water, which may affect its bioavailability and activity.
Orientations Futures
There are several future directions for the study of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide. One direction is to further explore the mechanism of action of this compound and its potential targets in various cellular processes. Another direction is to optimize the synthesis method and develop new derivatives with improved potency and selectivity. Additionally, the potential applications of this compound in drug development and disease treatment should be further explored. Finally, the safety and toxicity of this compound should be thoroughly evaluated to ensure its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide involves the reaction of 2-phenyl-1,3,4-thiadiazole with triazole-4-carboxylic acid under appropriate reaction conditions. This reaction results in the formation of the desired compound with high yield and purity. The synthesis of this compound has been optimized and improved by various researchers, and it is now a well-established method for producing this compound.
Applications De Recherche Scientifique
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used to study the mechanism of action of various enzymes and proteins. In pharmacology, this compound has been studied for its potential use as a drug candidate for various diseases, including cancer, diabetes, and inflammation. In medicinal chemistry, this compound has been used as a scaffold for the development of new drugs with improved potency and selectivity.
Propriétés
IUPAC Name |
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-10(14-11-15-12-7-19-11)9-6-13-17(16-9)8-4-2-1-3-5-8/h1-7H,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRCVSDHOZGWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)



![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B7546628.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)
![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)